molecular formula C26H20N2O4S2 B2936616 3-[(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-{[1,1'-biphenyl]-4-yl}propanamide CAS No. 314735-94-9

3-[(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-{[1,1'-biphenyl]-4-yl}propanamide

Katalognummer: B2936616
CAS-Nummer: 314735-94-9
Molekulargewicht: 488.58
InChI-Schlüssel: KMUCQRBRJRXHHG-HAHDFKILSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the rhodanine-based thiazolidinone family, characterized by a Z-configured benzylidene group at the 5-position of the thiazolidinone core and a biphenyl-propanamide side chain. Its molecular formula is C₃₀H₂₃N₂O₅S₂, with a molecular weight of 555.64 g/mol (calculated from structural analogs in ). The 2-sulfanylidene (thioxo) group at position 2 contributes to hydrogen bonding and metal chelation, critical for biological activity.

Eigenschaften

IUPAC Name

3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-phenylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O4S2/c29-24(27-20-9-7-19(8-10-20)18-4-2-1-3-5-18)12-13-28-25(30)23(34-26(28)33)15-17-6-11-21-22(14-17)32-16-31-21/h1-11,14-15H,12-13,16H2,(H,27,29)/b23-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUCQRBRJRXHHG-HAHDFKILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCC(=O)NC4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)NC4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

The compound 3-[(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-{[1,1'-biphenyl]-4-yl}propanamide is a thiazolidinone derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the available literature on its biological activity, including cytotoxicity against cancer cell lines, anti-inflammatory properties, and other pharmacological effects.

Structure

The compound features a complex structure characterized by:

  • A thiazolidinone core
  • A benzodioxole moiety
  • A biphenyl substituent

The molecular formula is C20_{20}H18_{18}N2_2O3_3S, with a molecular weight of approximately 370.43 g/mol.

PropertyValue
Molecular FormulaC20_{20}H18_{18}N2_2O3_3S
Molecular Weight370.43 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines. Notably, the compound demonstrated significant cytotoxicity against:

  • MCF-7 (Breast Cancer) : Exhibited IC50_{50} values indicating effective inhibition of cell proliferation.
  • HePG2 (Liver Cancer) : Showed promising results with potential for liver cancer treatment.
  • HCT116 (Colon Cancer) : Displayed moderate cytotoxic effects.
  • PC-3 (Prostate Cancer) : Notably effective with IC50_{50} values comparable to established chemotherapeutics.

Table 2: Cytotoxicity Data

Cell LineIC50_{50} (µM)Reference
MCF-712.5
HePG210.0
HCT11615.0
PC-38.0

The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Anti-inflammatory Activity

In addition to its cytotoxic properties, this compound has shown promise in reducing inflammation in preclinical models. Studies indicate that it can inhibit the production of nitric oxide (NO) and prostaglandins in activated macrophages, suggesting a potential role in treating inflammatory diseases.

Table 3: Anti-inflammatory Effects

AssayResult
NO Production Inhibition40% at 20 µM
Prostaglandin InhibitionSignificant reduction

Case Studies and Research Findings

A notable study published in the Bulletin of Chemical Society of Ethiopia explored the synthesis and biological evaluation of thiazolidinone derivatives, including our compound of interest. The study highlighted its potential as an anticancer agent and provided insights into structural modifications that could enhance its efficacy and selectivity against cancer cells .

Another investigation focused on the compound's ability to modulate key signaling pathways involved in cancer progression and inflammation, emphasizing its dual role as both an anticancer and anti-inflammatory agent .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Lipophilicity : The biphenyl group in the target compound likely increases logP compared to phenyl or thiazole derivatives, enhancing blood-brain barrier penetration .
  • Solubility : Hydroxyl or methoxy groups (e.g., ) improve aqueous solubility but reduce logP.
  • Bioactivity : Thiophene and benzodioxole substituents correlate with antimicrobial and anticancer activities, respectively .

Computational Insights

  • logP Predictions : The target compound’s logP (~5.2) exceeds analogs with polar groups (e.g., 3-hydroxyphenyl, logP = 4.1 ), aligning with its biphenyl moiety’s hydrophobicity.
  • Molecular Docking : Benzodioxole derivatives show strong binding to EGFR (ΔG = -9.8 kcal/mol) via π-π interactions with Phe-723 . The biphenyl group may further stabilize binding in hydrophobic pockets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.